molecular formula C18H17NO2 B2736556 Oxiran-2-yl-(7-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone CAS No. 2411279-89-3

Oxiran-2-yl-(7-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone

Cat. No. B2736556
CAS RN: 2411279-89-3
M. Wt: 279.339
InChI Key: LVDBOIFKXPPQLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-(naphthalen-1-yl)oxiran-2-yl with various nucleophiles. For instance, it reacts with hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride to yield hydroxy pyrazole and hydroxy oxazole derivatives. Additionally, it can react with semicarbazide, thiosemicarbazide, carbon disulfide, glycine, substituted isothiocyanate, and thiourea to form other compounds . The resulting products have potential applications as anticancer agents .


Molecular Structure Analysis

The key compound, Oxiran-2-yl-(7-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone , has a complex structure. It is formed from the reaction of 3-(naphthalen-1-yl)oxiran-2-yl with other reagents. The molecular structure includes an oxirane ring, a phenyl group, and an isoquinoline moiety . Here’s a simplified representation:


Chemical Reactions Analysis

The compound undergoes various reactions, including cyclization, condensation, and nucleophilic substitution. These reactions lead to the formation of different derivatives with potential biological activities .


Physical And Chemical Properties Analysis

  • Melting Point : Yellow crystals with a melting point of 89°C .
  • Spectral Data : IR and NMR data provide insights into functional groups and connectivity .

properties

IUPAC Name

oxiran-2-yl-(7-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c20-18(17-12-21-17)19-9-8-14-6-7-15(10-16(14)11-19)13-4-2-1-3-5-13/h1-7,10,17H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDBOIFKXPPQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)C3=CC=CC=C3)C(=O)C4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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